3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

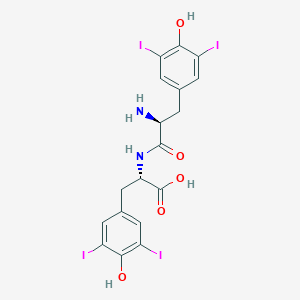

3,5-diiodo-L-tyrosyl-3,5-diiodo-L-tyrosine is 3,5-Diiodotyrosyl-3,5-diiodotyrosine in which each tyrosine residue has L-configuration.

Wissenschaftliche Forschungsanwendungen

Thyroid Hormone Synthesis

3,5-Diiodotyrosine is a crucial intermediate in the biosynthesis of thyroid hormones. It is formed through the iodination of monoiodotyrosine and serves as a precursor for the synthesis of thyroxine (T4) and triiodothyronine (T3) hormones. These hormones are essential for regulating metabolism, growth, and development in humans and other organisms .

Table 1: Role of 3,5-Diiodotyrosine in Thyroid Hormone Synthesis

| Compound | Function |

|---|---|

| Monoiodotyrosine | Precursor for 3,5-Diiodotyrosine |

| 3,5-Diiodotyrosine | Precursor for T4 and T3 hormone synthesis |

| T4 (Thyroxine) | Regulates metabolism and growth |

| T3 (Triiodothyronine) | Active form influencing metabolic processes |

Clinical Applications

Research has demonstrated that elevated levels of 3,5-Diiodotyrosine can be indicative of various health conditions. For instance, studies have shown increased serum concentrations in patients with hyperthyroidism, sepsis, liver diseases, and brain tumors . This suggests that measuring levels of 3,5-Diiodotyrosine could serve as a diagnostic marker for these conditions.

Case Study: Hyperthyroidism Patients

In a clinical study involving patients with hyperthyroidism, serum levels of 3,5-Diiodotyrosine were significantly higher compared to healthy controls. The mean concentration was found to be approximately 16.2 ± 6.4 pmol/L in healthy individuals versus elevated levels in hyperthyroid patients . This correlation underscores the potential of 3,5-Diiodotyrosine as a biomarker for thyroid dysfunction.

Pharmacological Potential

Beyond its role in thyroid hormone synthesis, 3,5-Diiodotyrosine exhibits potential pharmacological properties. Research indicates that it may enhance the anticoagulant effects of certain medications like Abciximab . This interaction suggests that 3,5-Diiodotyrosine could be explored further as an adjunct therapy in patients requiring anticoagulation.

Anticancer Research

Emerging studies have investigated the anticancer properties of compounds related to 3,5-Diiodotyrosine. For example, derivatives of diiodotyrosine have been synthesized and tested against cancer cell lines such as HeLa cells (cervical cancer). These studies aim to evaluate their efficacy as potential anticancer agents .

Table 2: Anticancer Activity of Diiodotyrosine Derivatives

| Compound | Target Cancer Cell Line | Efficacy |

|---|---|---|

| Diiodotyrosine Derivative | HeLa (Cervical Cancer) | Under Evaluation |

Analyse Chemischer Reaktionen

Key Steps:

-

Oxidative Coupling : Tyr(I)₂-Tyr(I)₂ is oxidatively coupled via thyroid peroxidase (TPO) in the presence of hydrogen peroxide (H₂O₂), forming iodothyronines.

-

Dehalogenation : Iodotyrosine dehalogenase (IYD) catalyzes iodide release for hormone recycling .

Synthetic Coupling Reactions

The dimer is synthesized via metal-catalyzed coupling of 3,5-diiodotyrosine monomers. A patented method involves:

-

Formation of Metal Complexes :

-

Reaction with Iodonium Salts :

-

Dealkylation :

Reaction Scheme:

Tyr I Cu2+ComplexIodonium SaltTyr I Tyr I HIT T

Hydrolysis and Degradation

Under acidic conditions, Tyr(I)₂-Tyr(I)₂ undergoes hydrolysis:

-

Hydrolysis with HBr/Glacial Acetic Acid : Cleaves ester bonds, yielding 3,5-diiodothyronine and iodide ions .

-

Enzymatic Degradation : Thyroidal deiodinases selectively remove iodine atoms, generating bioactive or inactive metabolites .

Example Conditions:

-

Hydrolysis : 10 g Tyr(I)₂-Tyr(I)₂ refluxed in 30 mL HI (d = 1.7) + 30 mL acetic acid → 95% yield of 3,5-diiodothyronine .

Regulatory Effects on Deiodinase Activity

Tyr(I)₂-Tyr(I)₂ metabolites like 3,5-T₂ (3,5-diiodothyronine) modulate pituitary 5′-deiodinase (5′DI) activity:

-

In Vivo : Single injections of 3,5-T₂ in rats increased anterior pituitary 5′DI activity by 1.7-fold within 24 hours, suppressing TSHβ mRNA .

-

In Vitro : GH3 cell studies showed 3,5-T₂ stimulates DNA-binding to thyroid hormone response elements (TREs) .

Iodine Recycling Pathways

Iodotyrosine dehalogenase 1 (IYD) catalyzes iodide release from Tyr(I)₂-Tyr(I)₂:

Tyr I Tyr I +NADPHIYD2Tyr+2I−+NADP+

-

Specific Activity : IYD processes Tyr(I)₂-Tyr(I)₂ at 33781.22 Da with higher efficiency than monomeric Tyr(I)₂ .

Synthetic Modifications for Labeling

Radiolabeled Tyr(I)₂-Tyr(I)₂ is synthesized for tracer studies:

-

125I-Labeling : Coupling [125I]diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid yields [3,5-125I]diiodothyronine (36% coupling yield, 86% deiodination yield) .

Key Research Findings

-

Tyr(I)₂-Tyr(I)₂ is a more efficient precursor for thyroid hormones than monomeric Tyr(I)₂ due to steric and electronic factors .

-

Copper complexes enhance coupling reaction rates by stabilizing intermediates .

-

3,5-T₂ derived from Tyr(I)₂-Tyr(I)₂ exhibits thyromimetic effects on pituitary feedback mechanisms .

Eigenschaften

CAS-Nummer |

1057-47-2 |

|---|---|

Molekularformel |

C18H16I4N2O5 |

Molekulargewicht |

847.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |

InChI |

InChI=1S/C18H16I4N2O5/c19-9-1-7(2-10(20)15(9)25)5-13(23)17(27)24-14(18(28)29)6-8-3-11(21)16(26)12(22)4-8/h1-4,13-14,25-26H,5-6,23H2,(H,24,27)(H,28,29)/t13-,14-/m0/s1 |

InChI-Schlüssel |

LTKNDEMGPUWUJG-KBPBESRZSA-N |

SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N |

Isomerische SMILES |

C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N |

Kanonische SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N |

Key on ui other cas no. |

1057-47-2 |

Synonyme |

3,5,3',5'-tetraiodotyrosyltyrosine 3,5,3',5-tetraiodo-Tyr-Tyr 3,5-diiodo-L-tyrosyl-3,5-diiodo-L-tyrosine 3,5-diiodo-Tyr-3,5-diiodo-Tyr 3,5-diiodo-tyrosyl-3,5-diiodo-tyrosine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.